Cas no 405513-06-6 (benzyl 3-(methylamino)propanoate hydrochloride)

benzyl 3-(methylamino)propanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- benzyl 3-(methylamino)propanoate hydrochloride
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benzyl 3-(methylamino)propanoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1709696-0.5g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 90% | 0.5g |
$691.0 | 2023-11-13 | |
Enamine | EN300-1709696-2.5g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 90% | 2.5g |
$1735.0 | 2023-11-13 | |
Enamine | EN300-1709696-10.0g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 10g |
$3807.0 | 2023-06-04 | ||
A2B Chem LLC | AX27952-500mg |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 90% | 500mg |
$763.00 | 2024-04-20 | |
1PlusChem | 1P01DWVK-1g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 95% | 1g |
$1155.00 | 2024-05-03 | |
A2B Chem LLC | AX27952-50mg |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 90% | 50mg |
$251.00 | 2024-04-20 | |
A2B Chem LLC | AX27952-1g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 90% | 1g |
$966.00 | 2024-04-20 | |
1PlusChem | 1P01DWVK-2.5g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 95% | 2.5g |
$2207.00 | 2024-05-03 | |
1PlusChem | 1P01DWVK-100mg |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 95% | 100mg |
$441.00 | 2024-05-03 | |
Enamine | EN300-1709696-0.25g |
benzyl 3-(methylamino)propanoate hydrochloride |
405513-06-6 | 90% | 0.25g |
$438.0 | 2023-11-13 |
benzyl 3-(methylamino)propanoate hydrochloride Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
Additional information on benzyl 3-(methylamino)propanoate hydrochloride
Comprehensive Overview of Benzyl 3-(Methylamino)propanoate Hydrochloride (CAS No. 405513-06-6)
Benzyl 3-(methylamino)propanoate hydrochloride (CAS No. 405513-06-6) is a specialized organic compound with a wide range of applications in pharmaceutical research, biochemical studies, and material science. This ester derivative, featuring a benzyl group and a methylamino moiety, has garnered significant attention due to its unique chemical properties and potential utility in drug development. Researchers and industry professionals often search for terms like "benzyl 3-(methylamino)propanoate hydrochloride synthesis" or "CAS 405513-06-6 applications," reflecting the growing interest in this compound.
The molecular structure of benzyl 3-(methylamino)propanoate hydrochloride combines a propanoate backbone with a benzyl ester and a methylamino functional group, making it a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances stability and solubility, which is critical for laboratory and industrial processes. Recent trends in scientific literature highlight its role in the design of prodrugs and bioactive molecules, addressing common search queries such as "benzyl ester derivatives in medicine" or "methylamino compounds in drug delivery."
In the context of modern research, CAS No. 405513-06-6 is frequently explored for its potential in modulating biological pathways. For instance, its ester linkage and amine functionality make it a candidate for enzyme-targeted therapies. Online discussions often revolve around "benzyl 3-(methylamino)propanoate hydrochloride mechanism of action" or "pharmacokinetics of CAS 405513-06-6," underscoring its relevance in cutting-edge studies.
From a synthetic chemistry perspective, the compound's preparation involves the reaction of 3-(methylamino)propanoic acid with benzyl alcohol, followed by hydrochloride salt formation. This process aligns with the principles of green chemistry, a topic of high interest in 2024, as seen in searches for "sustainable synthesis of benzyl esters." The compound's purity and yield are critical parameters, often addressed in queries like "analytical methods for CAS 405513-06-6."
Beyond pharmaceuticals, benzyl 3-(methylamino)propanoate hydrochloride finds applications in material science, particularly in polymer modification and surface functionalization. Its dual reactivity (ester and amine groups) enables covalent bonding with substrates, a feature explored in searches such as "amine-functionalized esters in coatings." This multidisciplinary utility makes it a valuable asset in R&D portfolios.
Safety and handling of CAS 405513-06-6 are also frequently discussed topics. While not classified as hazardous under standard regulations, proper storage conditions (e.g., desiccated, cool environments) are emphasized in guidelines. Users often seek information on "stability of benzyl 3-(methylamino)propanoate hydrochloride" or "compatibility with common solvents," reflecting practical concerns in laboratory settings.
In summary, benzyl 3-(methylamino)propanoate hydrochloride (CAS No. 405513-06-6) represents a chemically intriguing and functionally diverse compound. Its applications span drug discovery, material engineering, and beyond, answering the demand for innovative solutions in science and technology. As research progresses, this compound is poised to remain a focal point in both academic and industrial spheres.
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